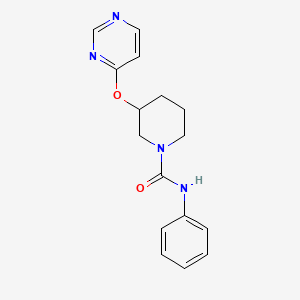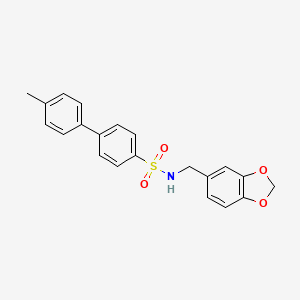![molecular formula C15H14ClN5 B3016098 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105234-15-8](/img/structure/B3016098.png)
1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound is part of a broader research aim to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The exact synthesis process for this specific compound is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
This compound is part of a series of compounds that were designed and synthesized as novel CDK2 inhibitors . The exact chemical reactions involving this specific compound are not detailed in the available sources.Applications De Recherche Scientifique
Synthesis and Derivatives
- Pyrazolo[3,4-d]pyrimidines, including derivatives similar to 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are synthesized for various applications. For instance, El-Essawy (2010) reported the synthesis of related pyrazolo[3,4-d]pyrimidines through cyclocondensation reactions, demonstrating the compound's relevance in organic synthesis (El-Essawy, 2010).
- Ogurtsov and Rakitin (2021) explored the nucleophilic substitution of similar pyrazolo[3,4-d]pyrimidine derivatives, underlining the chemical versatility of these compounds (Ogurtsov & Rakitin, 2021).
Biological Activity
- Rahmouni et al. (2014, 2016) synthesized and evaluated pyrazolo[3,4-d]pyrimidine derivatives, noting significant antibacterial activity in some of these compounds. This highlights potential applications in pharmaceutical research and development (Rahmouni et al., 2014), (Rahmouni et al., 2016).
Structural and Quantum Chemical Studies
- Saracoglu et al. (2019) conducted a detailed study on novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, including quantum chemical calculations. This research offers insights into the molecular properties of such compounds, which can be crucial for developing new materials or drugs (Saracoglu et al., 2019).
Anticancer and Anti-inflammatory Potential
- Abdellatif et al. (2014) reported on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity, suggesting potential therapeutic applications (Abdellatif et al., 2014).
- El-Dean et al. (2016) explored the anti-inflammatory activity of new pyrazolo[3,4-d]pyrimidines, adding to the compound's pharmacological significance (El-Dean et al., 2016).
Mécanisme D'action
Orientations Futures
The future directions for this compound involve further investigations . One of the compounds in the same series displayed potent dual activity against examined cell lines and CDK2, and was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Propriétés
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c1-9-2-5-12(16)13(6-9)21-15-11(7-19-21)14(17-8-18-15)20-10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURYRTORENRMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Tert-butyl-2,4-difluoro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B3016016.png)
![8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3016018.png)

![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)
![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)
![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)
![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)


